[6]-Gingerdiol 3,5-diacetate
Overview
Description
Diacetoxy-6-gingerdiol is a diarylheptanoid compound isolated from the dichloromethane extract of the rhizomes of ginger (Zingiber officinale Roscoe) . This compound is known for its potential biological activities and is a subject of interest in various scientific research fields.
Scientific Research Applications
Diacetoxy-6-gingerdiol has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology and medicine, diacetoxy-6-gingerdiol is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities . In the industry, it is used in the development of natural product-based formulations and as a bioactive ingredient in various products .
Mechanism of Action
Target of Action
The primary targets of 6-Gingerdiol 3,5-diacetate could be a specific set of receptors or enzymes in the body. These targets play a crucial role in a particular biological process.
Mode of Action
6-Gingerdiol 3,5-diacetate might interact with its targets by binding to them, thereby altering their function. This interaction could lead to changes in the biological process that these targets are involved in.
Biochemical Pathways
Upon interaction with its targets, 6-Gingerdiol 3,5-diacetate might affect certain biochemical pathways. The downstream effects of this could include the activation or inhibition of other molecules in the pathway.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Gingerdiol 3,5-diacetate would determine its bioavailability. These properties could be influenced by factors such as the compound’s chemical structure and the patient’s physiology.
Result of Action
The molecular and cellular effects of 6-Gingerdiol 3,5-diacetate’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to alterations in tissue response.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 6-Gingerdiol 3,5-diacetate.
Biochemical Analysis
Biochemical Properties
6-Gingerdiol 3,5-diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where 6-Gingerdiol 3,5-diacetate acts as an inhibitor. This inhibition reduces the production of prostaglandins, which are involved in inflammation and pain pathways. Additionally, 6-Gingerdiol 3,5-diacetate has been shown to interact with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .
Cellular Effects
The effects of 6-Gingerdiol 3,5-diacetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Gingerdiol 3,5-diacetate has been observed to activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements. This activation enhances the cell’s ability to combat oxidative stress. Furthermore, 6-Gingerdiol 3,5-diacetate affects gene expression by modulating the transcription of genes involved in inflammation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Gingerdiol 3,5-diacetate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 6-Gingerdiol 3,5-diacetate to cyclooxygenase results in the inhibition of this enzyme, thereby reducing the synthesis of pro-inflammatory mediators. Additionally, 6-Gingerdiol 3,5-diacetate can modulate gene expression by interacting with transcription factors such as Nrf2, leading to changes in the expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Gingerdiol 3,5-diacetate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Gingerdiol 3,5-diacetate is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to 6-Gingerdiol 3,5-diacetate has been associated with sustained activation of antioxidant pathways and a continuous reduction in oxidative stress .
Dosage Effects in Animal Models
The effects of 6-Gingerdiol 3,5-diacetate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, 6-Gingerdiol 3,5-diacetate can exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
6-Gingerdiol 3,5-diacetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, 6-Gingerdiol 3,5-diacetate affects metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of 6-Gingerdiol 3,5-diacetate within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cells, 6-Gingerdiol 3,5-diacetate can bind to intracellular proteins, influencing its localization and accumulation. These interactions affect the compound’s bioavailability and its ability to exert its biological effects .
Subcellular Localization
The subcellular localization of 6-Gingerdiol 3,5-diacetate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications, such as acetylation, can influence the targeting of 6-Gingerdiol 3,5-diacetate to specific cellular compartments or organelles. These modifications and localization patterns are essential for the compound’s biological activity and its ability to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetoxy-6-gingerdiol is typically synthesized from ginger extracts. The preparation involves the extraction of ginger rhizomes using dichloromethane, followed by purification processes such as chromatography . The specific reaction conditions for the synthesis of diacetoxy-6-gingerdiol include maintaining a controlled temperature and using appropriate solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of diacetoxy-6-gingerdiol follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Diacetoxy-6-gingerdiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving diacetoxy-6-gingerdiol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of diacetoxy-6-gingerdiol depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Comparison with Similar Compounds
Diacetoxy-6-gingerdiol is compared with other similar compounds, such as 6-gingerol, 8-gingerol, and 10-gingerol. These compounds share a similar diarylheptanoid structure but differ in their specific functional groups and biological activities .
List of Similar Compounds:- 6-Gingerol
- 8-Gingerol
- 10-Gingerol
- 1-Dehydro-6-gingerdione
- Diacetoxy-8-gingerdiol
Properties
{ "Design of the Synthesis Pathway": "The synthesis of [6]-Gingerdiol 3,5-diacetate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "Gingerol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Dichloromethane", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Gingerol is first reacted with acetic anhydride and pyridine to form [6]-Gingerol 3-acetate.", "This intermediate is then treated with methanol and hydrochloric acid to remove the acetyl group and form [6]-Gingerol.", "Next, [6]-Gingerol is reacted with acetic anhydride and pyridine to form [6]-Gingerdiol 3,5-diacetate.", "The diacetate is then hydrolyzed using sodium bicarbonate to remove the acetyl groups and form [6]-Gingerdiol 3,5-diol.", "The diol is extracted using dichloromethane and washed with sodium chloride solution.", "The organic layer is then dried over sodium sulfate and evaporated to yield the final product, [6]-Gingerdiol 3,5-diacetate." ] } | |
CAS No. |
143615-75-2 |
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(3R,5S)-3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3/t18-,19+/m0/s1 |
InChI Key |
PXBFKEHWQRAQQD-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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